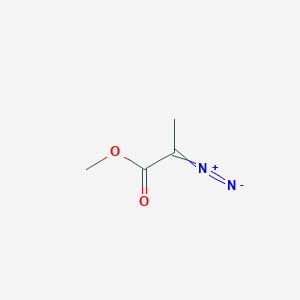![molecular formula C6H12ClF2NO B15297184 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structure and properties. It is a potent and selective antagonist of the vasopressin V1a receptor
Vorbereitungsmethoden
The synthesis of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethoxymethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Analyse Chemischer Reaktionen
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to selectively antagonize the vasopressin V1a receptor makes it valuable in studying receptor functions and signaling pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases related to vasopressin signaling.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves its interaction with the vasopressin V1a receptor. By binding to this receptor, the compound inhibits the receptor’s activity, thereby modulating various physiological processes. The molecular targets and pathways involved include the regulation of blood pressure, kidney function, and social behavior.
Vergleich Mit ähnlichen Verbindungen
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the cyclobutane ring.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Another related compound with a trifluoromethyl group instead of a difluoromethoxy group.
Eigenschaften
Molekularformel |
C6H12ClF2NO |
|---|---|
Molekulargewicht |
187.61 g/mol |
IUPAC-Name |
3-(difluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H |
InChI-Schlüssel |
YKXNKZGBUYAZGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N)COC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

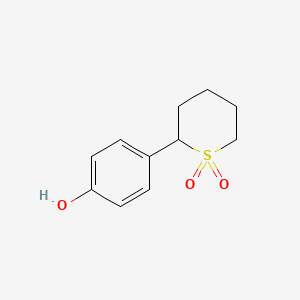
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
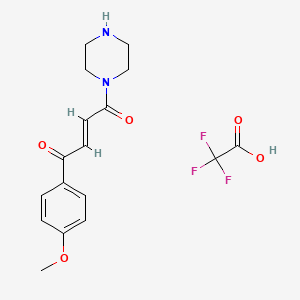
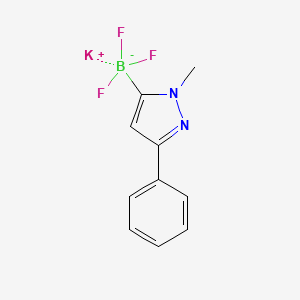
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
amine hydrochloride](/img/structure/B15297156.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
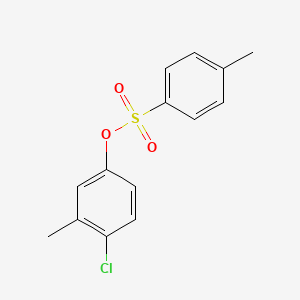
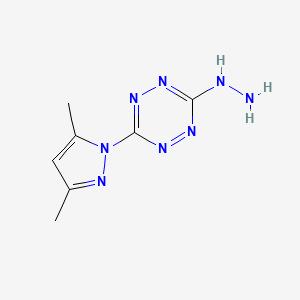

![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)
